Epirotenone

Descripción

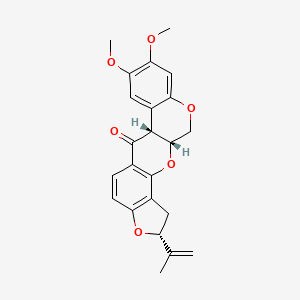

Structure

3D Structure

Propiedades

Número CAS |

24946-59-6 |

|---|---|

Fórmula molecular |

C23H22O6 |

Peso molecular |

394.4 g/mol |

Nombre IUPAC |

(1R,6R,13R)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16-,20+,21-/m1/s1 |

Clave InChI |

JUVIOZPCNVVQFO-TYCQWZJGSA-N |

SMILES isomérico |

CC(=C)[C@H]1CC2=C(O1)C=CC3=C2O[C@H]4COC5=CC(=C(C=C5[C@H]4C3=O)OC)OC |

SMILES canónico |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of Epirotenone

Stereoselective Synthesis Approaches for Epirotenone and its Enantiomers

The stereochemistry of epirotenone, particularly at the C5' position, is a critical determinant of its biological activity and chemical properties. Consequently, significant research has been dedicated to developing synthetic methods that allow for the selective formation of specific stereoisomers.

Strategies for Achieving Specific Stereoisomeric Forms (e.g., 5'α- and 5'β-configurations)

The synthesis of specific stereoisomers of epirotenone, such as the 5'α- and 5'β-configurations, has been achieved through various strategies. One notable approach involves the reaction of rotenone (B1679576) or d-epirotenone with boron tribromide, which leads to the formation of O-demethylated derivatives. oup.comtandfonline.com Subsequent recyclization of the E-ring allows for the generation of different stereoisomers. oup.comtandfonline.com For instance, treating natural rotenone (5'β-rotenone) or d-epirotenone (5'β-epirotenone) with two or three molar equivalents of boron tribromide, followed by recyclization with sodium bicarbonate, yields 3-O-demethyl and 2,3-O,O-didemethyl derivatives of 5'α-rotenone and 5'α-epirotenone, in addition to the corresponding 5'β-isomers. oup.comtandfonline.com

Furthermore, a cycle of reactions involving rotenone (5'β-rotenone) can produce 5'α-epirotenone alongside rotenone itself. scispace.comjst.go.jp Conversely, starting with d-epirotenone (5'β-epirotenone) in the same reaction cycle yields 5'α-rotenone, the enantiomer of natural rotenone, as well as d-epirotenone. scispace.comjst.go.jp

Regioselective and Stereoselective Functionalization Pathways

The functionalization of the epirotenone scaffold with regioselectivity and stereoselectivity is crucial for creating a diverse range of derivatives with potentially unique properties. While specific literature on the regioselective and stereoselective functionalization of epirotenone itself is limited, broader principles of stereoselective synthesis in organic chemistry provide a framework for potential pathways. springernature.comchemistrydocs.comethz.chlibguides.com

Recent advancements in catalysis, such as nickel-catalyzed stereoselective C(sp³)–H alkylation, offer promising avenues for the functionalization of complex heterocyclic molecules. springernature.com Such methods, which demonstrate high enantioselectivity and functional group tolerance, could potentially be adapted for the selective modification of the epirotenone core. springernature.com The development of new synthetic tools for the regioselective functionalization of enones, which are structurally related to parts of the epirotenone molecule, also presents opportunities for future research in this area. uic.edu

Chemical Transformations Leading to Epirotenone Derivatives

Epirotenone can be chemically modified at various positions on its core structure to generate a library of derivatives. These transformations are essential for structure-activity relationship studies and for exploring the chemical space around the epirotenone scaffold.

Derivatization at Core Skeletal Positions (e.g., O-demethylation)

A key chemical transformation of epirotenone and its related compounds is O-demethylation. oup.comtandfonline.comresearchgate.netresearchgate.net This reaction is typically achieved using reagents like boron tribromide. oup.comtandfonline.comresearchgate.net Specifically, reacting d-epirotenone (5'β-epirotenone) with boron tribromide can lead to the formation of 3-O-demethyl and 2,3-O,O-didemethyl derivatives. oup.comtandfonline.comresearchgate.net This process involves the cleavage of the E-ring to form a primary allylic bromide, followed by demethylation at the 2- and then the 2,3-positions. researchgate.net The subsequent recyclization of the E-ring is a critical step in obtaining the final demethylated products. oup.comtandfonline.com

Epimerization Processes and Conditions

Epimerization, the change in configuration at a single stereocenter, is a significant process in the chemistry of rotenoids, including epirotenone. The interconversion between different stereoisomers can be influenced by various factors. For instance, the epimerization of a ¹⁴C-5'β-epirotenone byproduct has been utilized to increase the yield of ¹⁴C-5'β-rotenone. oup.comtandfonline.comresearchgate.net This suggests that conditions can be controlled to favor the formation of a desired epimer.

Photochemical conditions can also induce epimerization. For example, irradiation of certain rotenolone (B1679575) isomers with UV light leads to significant epimerization. fisheries.org This process is thought to proceed through a radical intermediate. fisheries.org

Formation from Rotenone Precursors

Epirotenone can be formed from its diastereomer, rotenone. As mentioned earlier, a reaction cycle starting with rotenone (5'β-rotenone) can yield 5'α-epirotenone. scispace.comjst.go.jpresearchgate.net This transformation highlights the close chemical relationship between these two compounds and provides a synthetic route to epirotenone from a more readily available natural product. The treatment of rotenone with boron tribromide is a key step in this process, leading to intermediates that can be converted to various stereoisomers, including epirotenone derivatives. oup.comtandfonline.comresearchgate.net

Photochemical Pathways

Direct photochemical studies commencing with isolated epirotenone are not extensively documented in publicly available literature. However, its behavior has been considered within the context of the photodecomposition of its diastereomer, rotenone.

During the investigation of rotenone's photodecomposition, a proposed reaction intermediate involves the abstraction of the 12a-hydrogen from an epirotenone structure. This suggests the potential for epirotenone to form a radical intermediate under photochemical conditions. Despite the proposed formation of this epirotenone-derived radical, a 1972 study noted that the expected subsequent products, specifically 6aα,12aß- and 6aα,12aα-rotenolone isomers, were not produced in detectable quantities under the experimental conditions. This finding indicates that while epirotenone may be susceptible to initial photochemical activation, its subsequent reaction pathways may differ from those of other rotenoids or may not proceed to a significant extent.

Further research is required to fully elucidate the specific photochemical reactions, intermediates, and final degradation products that arise when epirotenone itself is subjected to various light conditions.

Thermolytic Processes

The investigation of thermolytic processes has revealed that epirotenone is a significant transformation product of rotenone under specific high-temperature and high-pressure conditions.

A study involving the heating of an aqueous solution of rotenone in an autoclave for 12 hours resulted in its degradation and the formation of several new compounds. Among the products identified from this thermolytic process was (+)-epirotenone. This transformation indicates that the high thermal stress induces epimerization at the C5' position of the rotenone molecule, leading to the formation of epirotenone.

The thermolysis of rotenone is a complex process yielding a mixture of isoflavonoid (B1168493) derivatives. The reaction involves not only epimerization but also hydroxylation and degradation reactions at the C-12 position of the rotenone structure. The compounds generated alongside (+)-epirotenone under these conditions were identified and characterized spectroscopically.

The table below summarizes the products formed during the thermolysis of rotenone in an aqueous solution.

| Reactant | Conditions | Identified Products | Reference |

|---|---|---|---|

| Rotenone | Autoclaving of an aqueous solution for 12 hours | (-)-Rotenolone, (+)-Epirotenolone, (+)-Epirotenone, Dehydrorotenone, (-)-Tubaic acid | , |

This thermolytic transformation represents a key chemical process involving epirotenone, specifically highlighting a method of its formation from a related natural product. There is a lack of available data on the further thermolytic decomposition of isolated epirotenone.

Stereochemical Characterization and Conformational Analysis of Epirotenone

Absolute Configuration Determination of Chiral Centers in Epirotenone and its Derivatives

The determination of the absolute configuration of chiral centers in epirotenone and its derivatives has been a subject of detailed stereochemical investigation. The prefix "epi-" in epirotenone indicates an inversion of configuration at one of the chiral centers relative to rotenone (B1679576). qmul.ac.uk Specifically, d-epirotenone is the 5',α-epimer of rotenone. tandfonline.com

The stereochemical relationships between rotenone, epirotenone, and their derivatives are often established through chemical interconversions and spectroscopic methods such as optical rotatory dispersion (ORD). tandfonline.com The sign of the Cotton effect in ORD is indicative of the configuration at the B/C ring juncture; rotenoids with a positive Cotton effect are assigned a 6aβ configuration, while those with a negative effect have a 6aα configuration. tandfonline.com This has been crucial in confirming the stereochemistry of naturally occurring rotenoids and their synthetic epimers.

For instance, the reaction of rotenone with boron tribromide followed by treatment with sodium bicarbonate yields both rotenone and 5',β-epirotenone. tandfonline.com Similarly, starting with 5',β-epirotenone, a mixture of 5',α-rotenone (the antipode of natural rotenone) and d-epirotenone can be obtained. tandfonline.com These chemical transformations, coupled with the analysis of optical rotation, have been instrumental in assigning the absolute configurations of the various stereoisomers.

Methods for determining the absolute configuration of chiral compounds, in general, include NMR analysis of diastereomeric derivatives formed with a chiral derivatizing agent (CDA). illinois.edu While not explicitly detailed for epirotenone in the provided context, this technique correlates chemical shift differences to the spatial arrangement of substituents around a chiral center. illinois.edu Computational methods, such as comparing experimental and calculated electronic circular dichroism (ECD) spectra, are also powerful tools for elucidating the absolute stereochemistry of complex natural products. nih.gov

Conformational Analysis and Molecular Dynamics of Epirotenone Structures

The biological activity of rotenoids is not only dependent on their absolute configuration but also on their conformational flexibility. Molecular dynamics (MD) simulations have become a powerful tool for investigating the conformational dynamics of complex molecules like epirotenone. nih.govnih.govbiorxiv.org These simulations can reveal the preferred conformations and the energy barriers between them.

For rotenoids, the conformation of the B/C ring junction is particularly important. Two primary conformations are recognized: a "bent" form and a "straight" or planar form. researchgate.netresearchgate.net The interconversion between these conformers is a key aspect of their interaction with biological targets. researchgate.net While specific MD studies on epirotenone were not detailed in the provided search results, the general principles derived from studies on rotenone are highly relevant.

Large-scale molecular dynamics and free energy simulations on rotenone have shown that the bent conformer is more stable, both in a membrane environment and when bound to its target site in mitochondrial complex I. researchgate.net However, the less stable straight conformer is thought to be necessary for the molecule to enter the narrow binding channel. researchgate.net This suggests that the dynamic equilibrium between these two conformations is crucial for its inhibitory activity. The lack of internal flexibility and the inability to readily interconvert between these forms can lead to a decrease in potency. researchgate.net

The conformational landscape of a molecule is dictated by its energy surface, which features numerous minima corresponding to different stable or metastable structures. mpg.de MD simulations allow researchers to explore this landscape and identify the most populated and functionally relevant conformations. nih.gov

Interconversion Dynamics Between Epirotenone and Related Rotenoids (e.g., Rotenone)

The interconversion between epirotenone and rotenone is a well-documented chemical process. As mentioned previously, treating rotenone with boron tribromide and then sodium bicarbonate can lead to the formation of 5',β-epirotenone. tandfonline.com This process involves the opening of the E-ring to form a 1',5'-seco-5'-bromo intermediate, followed by ring closure that can result in either the original configuration or its epimer at the 5' position. tandfonline.com

This interconversion is not limited to the parent compounds. Derivatives of rotenone and epirotenone can also undergo similar transformations. For example, dichromate oxidation of rotenone and d-epirotenone yields the corresponding rotenolones, Ax and Ay, respectively. tandfonline.com The conditions for these interconversions are summarized in the following table.

| Starting Material | Reagents | Product(s) |

| Rotenone | 1. Boron tribromide in dichloromethane (B109758) 2. Sodium bicarbonate in aqueous acetone | Rotenone and 5',β-Epirotenone |

| 5',β-Epirotenone | 1. Boron tribromide in dichloromethane 2. Sodium bicarbonate in aqueous acetone | 5',α-Rotenone and d-Epirotenone |

| Rotenone | Potassium dichromate in acetic acid | Rotenolone (B1679575) Ax |

| d-Epirotenone | Potassium dichromate in acetic acid | Rotenolone Ay |

Table based on information from Unai and Yamamoto, 1973. tandfonline.comtandfonline.com

The ability to interconvert between these stereoisomers is crucial for structure-activity relationship studies, allowing researchers to probe the importance of the stereochemistry at specific positions for biological activity. tandfonline.com The different activities observed between closely related rotenoids like rotenone, 5',α-epirotenone, and 5',β-epirotenone highlight the specificity of their interactions with biological systems. researchgate.net

Advanced Analytical Techniques for Epirotenone Profiling

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and purification of epirone from complex mixtures, a critical step for its subsequent detailed analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique utilized for the separation, identification, and quantification of components within a mixture. wikipedia.orgopenaccessjournals.com Its applications are widespread, spanning the pharmaceutical industry for quality control and drug development, clinical diagnosis for analyzing biological samples, and legal contexts for detecting illicit substances. wikipedia.orgchromatographytoday.comnews-medical.net In the context of epirone profiling, reversed-phase HPLC (RP-HPLC) is often the method of choice. chromatographyonline.com This technique allows for the effective separation of epirone and its related impurities. chromatographyonline.com The development of a robust HPLC method is crucial to ensure the detection and separation of all identified and unidentified impurities that may be present with the active compound. chromatographyonline.com

Key aspects of HPLC application in epirone profiling include:

Method Development: The process involves selecting an appropriate column and optimizing the mobile phase composition, including pH, to achieve the best separation of epirone from its isomers and potential impurities. chromatographyonline.com

Purity Assessment: HPLC is instrumental in determining the purity of epirone samples, a critical factor in both research and potential future applications. chromatographytoday.comnews-medical.net

Quantitative Analysis: The technique allows for the precise quantification of epirone in a sample, which is essential for standardization and characterization. wikipedia.org

The versatility and efficiency of HPLC make it an indispensable tool in the comprehensive analysis of epirone. openaccessjournals.com

Thin-Layer Chromatography (TLC) for Isomer Resolution

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation of non-volatile mixtures. libretexts.organveshanaindia.comscitechnol.com It operates on the principle of differential affinities of compounds for the stationary and mobile phases, leading to their separation on a plate coated with an adsorbent material like silica (B1680970) gel or alumina. libretexts.organveshanaindia.com For epirone, TLC is particularly useful for the resolution of its isomers.

Key features of TLC in the context of epirone isomer resolution include:

Stationary and Mobile Phase Selection: The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or solvent mixture) is critical for achieving effective separation of epirone isomers. anveshanaindia.comsigmaaldrich.com The polarity of the stationary phase and the mobile phase dictates the migration rate of the compounds. anveshanaindia.com

Visualization: After development, the separated spots on the TLC plate can be visualized under UV light or by using chemical staining reagents. scitechnol.com

High-Performance TLC (HPTLC): For enhanced resolution and reproducibility, HPTLC can be employed, which utilizes thinner stationary phase layers and smaller sample volumes. scitechnol.com

TLC serves as a rapid and efficient tool for the initial screening and separation of epirone isomers, complementing more advanced techniques like HPLC.

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the detailed structural characterization of epirone, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed molecular structure of organic compounds like epirone. fepbl.comsolubilityofthings.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. solubilityofthings.comlibretexts.orgcore.ac.uk

¹H NMR Spectroscopy: Proton NMR provides information about the different types of protons in a molecule and their neighboring atoms. The chemical shift of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of adjacent protons. This technique is crucial for piecing together the carbon-hydrogen framework of epirone.

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the epirone structure gives a distinct signal, revealing the total number of carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). bhu.ac.inlibretexts.org

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the complete connectivity of the epirone molecule by revealing correlations between protons and carbons. solubilityofthings.comcore.ac.uk

Table 1: Representative NMR Data for Epirotenone

| Technique | Key Information Provided | Typical Chemical Shift Ranges (ppm) |

|---|---|---|

| ¹H NMR | Number of different proton environments, neighboring protons (splitting patterns) | Varies based on the specific proton environment within the epirone structure. |

| ¹³C NMR | Number and type of carbon atoms (aliphatic, aromatic, carbonyl) | Generally 0-220 ppm for organic compounds. bhu.ac.in |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. studymind.co.uk The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. bellevuecollege.edu Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" of the molecule. specac.com

For epirone, IR spectroscopy can be used to identify key functional groups, such as:

Carbonyl (C=O) groups: These typically show a strong, sharp absorption peak in the region of 1670-1780 cm⁻¹. libretexts.org

Alkene (C=C) groups: These absorb in the 1600-1680 cm⁻¹ region.

Ether (C-O) linkages: These show absorptions in the 1000-1300 cm⁻¹ range.

C-H bonds: Absorptions from C-H bonds in different environments (e.g., aromatic, aliphatic) are also observable. libretexts.org

The IR spectrum of epirone provides valuable information about its chemical architecture by confirming the presence of specific functional moieties. utdallas.edu

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Epirotenone

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Carbonyl (C=O) | 1670 - 1780 | Strong, Sharp |

| Alkene (C=C) | 1600 - 1680 | Variable |

| Ether (C-O) | 1000 - 1300 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. azooptics.comwikipedia.org This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.orgmsu.edu The technique is particularly useful for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color and UV-Vis absorption. msu.eduvscht.cz

In the analysis of epirone, UV-Vis spectroscopy can provide information about:

Conjugated Systems: Organic compounds with conjugated double bonds, such as those present in the epirone structure, absorb light in the UV or visible regions of the electromagnetic spectrum. wikipedia.org The extent of conjugation influences the wavelength of maximum absorption (λmax).

Chromophore Identification: The UV-Vis spectrum of epirone can help in identifying the specific chromophoric systems within its structure by comparing the observed λmax values with those of known compounds. azooptics.com

The position and intensity of the absorption bands in the UV-Vis spectrum offer valuable insights into the electronic structure of epirone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HPLC-DAD-MS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of compounds like Epirotenone. It provides critical information regarding the compound's molecular weight and offers insights into its structure through the analysis of fragmentation patterns. cognitoedu.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M+), the peak of which in the mass spectrum reveals the molecule's molecular mass. cognitoedu.org

In the analysis of Epirotenone, soft ionization techniques such as electrospray ionization (ESI) are commonly employed, particularly when coupled with liquid chromatography. mdpi.com ESI is gentle, minimizing premature fragmentation and typically yielding a prominent molecular ion peak, which for Epirotenone, an isomer of Rotenone (B1679576), corresponds to a mass-to-charge ratio (m/z) consistent with its molecular formula, C23H22O6. A study involving the thermolysis of Rotenone successfully characterized (+)-epirotenone using electrospray ionization mass spectrometry (ESIMS). mdpi.com

Following ionization, the energetically unstable molecular ion can break apart into smaller, charged fragments. This fragmentation is not random; it occurs at chemically predictable points on the molecule. The resulting pattern of fragment ions is unique to the compound's structure, serving as a molecular "fingerprint" that aids in its definitive identification. fiveable.melibretexts.org While specific fragmentation data for Epirotenone is not extensively detailed in isolation, the patterns are expected to be very similar to its well-studied epimer, Rotenone, due to their identical atomic composition and core structure. fisheries.org The fragmentation typically involves the cleavage of the ether linkages and the side chain.

Techniques like High-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry (HPLC-DAD-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) integrate the separation power of chromatography with the detection prowess of MS. nih.goveag.com In HPLC-DAD-MS, the DAD provides ultraviolet (UV) spectral data, which helps in preliminary classification, while the MS provides molecular weight and structural data. mjcce.org.mk LC-MS/MS enhances analytical specificity and sensitivity by subjecting a selected precursor ion (e.g., the molecular ion of Epirotenone) to a second stage of fragmentation, generating a set of product ions that provide an even higher degree of structural confirmation. nih.govcreative-proteomics.com This is particularly useful for quantifying trace amounts of Epirotenone in complex biological or environmental samples. creative-proteomics.com

Table 1: Illustrative Mass Spectrometry Data for Epirotenone (based on its isomer, Rotenone) As isomers, Epirotenone and Rotenone have the same molecular weight and are expected to exhibit highly similar primary mass fragments.

| Ion Type | m/z (Mass/Charge Ratio) | Interpretation |

| Molecular Ion [M]+ | 394 | Corresponds to the molecular weight of Epirotenone (C23H22O6). |

| Fragment Ion | 203 | Represents a key fragment resulting from the cleavage of the molecular structure. |

| Fragment Ion | 192 | A characteristic fragment often observed in rotenoids. fisheries.org |

Hyphenated Techniques for Comprehensive Epirotenone Analysis

Hyphenated techniques refer to the powerful combination of a separation technique with a spectroscopic detection technique, creating an integrated analytical system with capabilities exceeding the sum of its parts. nih.govchromatographytoday.com This approach is fundamental to the comprehensive analysis of Epirotenone, especially when it is present in complex mixtures such as plant extracts. nih.gov The most common configuration involves coupling a liquid chromatography (LC) system with a mass spectrometer (MS), a technique known as LC-MS. ijprajournal.com

The primary advantage of hyphenated techniques is their ability to perform separation and identification in a single, continuous process. ijarnd.com

Separation : High-Performance Liquid Chromatography (HPLC) first separates Epirotenone from other components in the sample matrix. This chromatographic separation is crucial for resolving isomers and removing interfering substances that could otherwise suppress the MS signal or lead to misidentification. wikipedia.org

Detection and Identification : As Epirotenone elutes from the HPLC column, it is directly introduced into the mass spectrometer. The MS then generates data on its molecular weight and structural fragments, allowing for highly confident identification and accurate quantification. ijprajournal.comwikipedia.org

Table 2: Overview of Hyphenated Techniques for Epirotenone Analysis

| Technique | Separation Principle | Detection Principle | Role in Epirotenone Analysis |

| HPLC-DAD-MS | Liquid chromatography separates components based on their affinity for the stationary and mobile phases. measurlabs.com | DAD measures UV-Vis absorbance across a spectrum; MS measures mass-to-charge ratio and fragments. quora.com | Provides simultaneous separation, UV profile, molecular weight, and structural fragmentation data for confident identification. nih.gov |

| LC-MS/MS | Liquid chromatography separates the analyte from the sample matrix. eag.com | Tandem mass spectrometry involves two stages of mass analysis for precursor and product ions. creative-proteomics.com | Offers high sensitivity and selectivity for quantifying trace levels of Epirotenone in complex samples and confirming its structure. nih.gov |

| UHPLC-HRMS² | Ultra-high-performance liquid chromatography offers faster separation with higher resolution. | High-resolution tandem mass spectrometry provides highly accurate mass measurements for both parent and fragment ions. | Enables rapid and accurate identification and differentiation of Epirotenone and related rotenoids in metabolomics and natural product studies. nih.gov |

Molecular Mechanism of Action and Biochemical Pathway Interactions

Epirotenone's Modulation of Mitochondrial Respiratory Chain Complex I Activity

Epirotenone, a stereoisomer of the well-known natural pesticide Rotenone (B1679576), exerts its biological effects primarily through the inhibition of the mitochondrial respiratory chain Complex I, also known as NADH:ubiquinone oxidoreductase. mdpi.comnih.gov This enzyme complex is the first and largest of the five complexes involved in oxidative phosphorylation, a critical process for cellular energy production. mdpi.com Complex I catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the translocation of protons across the inner mitochondrial membrane. mdpi.com By inhibiting this initial step, Epirotenone disrupts the entire electron transport chain, leading to significant bioenergetic consequences.

The inhibitory potency of rotenoids on Complex I is highly dependent on their stereochemistry. Research has consistently shown that Epirotenone isomers are significantly less potent inhibitors compared to natural Rotenone. Specifically, 5′β-epirotenone has been found to be approximately 1000-times less effective at inhibiting mammalian NADH-ubiquinone reductase than Rotenone. mdpi.comnih.gov

| Compound | Source of Complex I | Inhibitory Potency (IC50 / Ki) | Reference |

|---|---|---|---|

| Rotenone | Bovine Heart SMP | Ki ≈ 0.03 nmol/mg protein | nih.gov |

| 5'β-Epirotenone | Bovine Heart SMP | Ki ≈ 30 nmol/mg protein | nih.gov |

| 5'α-Epirotenone | Bovine Heart SMP | Ki ≈ 3 nmol/mg protein | nih.gov |

| Rotenone | Potato Tuber SMP | IC50 ≈ 0.04 nmol/mg protein | nih.gov |

| 5'β-Epirotenone | Potato Tuber SMP | IC50 ≈ 40 nmol/mg protein | nih.gov |

| 5'α-Epirotenone | Potato Tuber SMP | IC50 ≈ 5 nmol/mg protein | nih.gov |

The significant difference in inhibitory potency between Rotenone and its epimers is rooted in the specific structural requirements of the inhibitor binding site within Complex I. The high potency of Rotenone is associated with its five-ring structure (A- to E-rings) and particularly the cis-fusion of the B/C rings, which forces the molecule into a "bent" conformation. nih.govresearchgate.net This specific shape is crucial for optimal interaction with the binding pocket. nih.gov Large-scale molecular dynamics simulations suggest that while a "straight" conformation is necessary for the inhibitor to pass from the membrane into the narrow Q-channel of Complex I, the more stable "bent" form is required for high-stability binding at the redox-active site. researchgate.net

Studies on bovine heart submitochondrial particles indicate that the Rotenone-binding site recognizes the entire molecular shape of the inhibitor in a strict sense. nih.govnih.gov Rotenone is thought to bind close to, but not directly at, the ubiquinone-binding site in a manner noncompetitive with respect to ubiquinone. nih.gov In contrast, the binding of 5'α-epirotenone, which has a modified E-ring moiety, appears to overlap with the ubiquinone site, as its inhibition pattern can shift from noncompetitive to competitive. nih.gov This suggests that even subtle changes in stereochemistry, as seen in Epirotenone, can alter the mode of interaction within the binding channel, leading to reduced affinity and lower inhibitory power. nih.gov

Impact on Cellular Bioenergetics and Related Metabolic Fluxes

The inhibition of Complex I by Epirotenone directly compromises cellular bioenergetics by halting the flow of electrons at the entry point of the respiratory chain. This disruption has two primary consequences:

Cessation of Proton Pumping: As Complex I is a major proton pump, its inhibition immediately stops the translocation of protons from the mitochondrial matrix to the intermembrane space. mdpi.com This directly impacts the generation and maintenance of the proton-motive force, which is the electrochemical gradient that drives ATP synthesis.

Termination of ATP Production: The proton-motive force is harnessed by ATP synthase (Complex V) to produce the vast majority of cellular ATP. By disrupting this force, Complex I inhibition effectively terminates oxidative phosphorylation, the cell's most efficient pathway for ATP generation. mdpi.comnih.gov

While Epirotenone is a less potent inhibitor than Rotenone, its mechanism directly targets this critical energy-producing pathway. Research on Rotenone has shown that substantial decreases in ATP levels and the mitochondrial membrane potential are observed when Complex I inhibition exceeds 70%. lilab-ecust.cn Therefore, the impact of Epirotenone on cellular bioenergetics is directly proportional to the concentration-dependent level of Complex I inhibition it can achieve. The ultimate effect is a shift in cellular metabolism away from efficient aerobic respiration towards less efficient processes like anaerobic glycolysis to meet energy demands, a state that cannot be sustained long-term in many cell types. nih.gov

Influence on Specific Enzymatic Reactions and Downstream Biochemical Processes

The consequences of Epirotenone-induced Complex I inhibition extend beyond the immediate disruption of energy production, influencing other enzymatic systems and biochemical pathways.

A primary downstream effect is the increased production of Reactive Oxygen Species (ROS) . Under normal conditions, a small percentage of electrons can leak from the electron transport chain and react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻). When Complex I is inhibited, the upstream electron carriers become highly reduced, which can significantly enhance this electron leakage and lead to a burst in mitochondrial ROS production. nih.govnih.gov This state of oxidative stress can, in turn, trigger further downstream events, including lipid peroxidation and the induction of apoptosis (programmed cell death). nih.govresearchgate.net

Furthermore, rotenoids have been shown to influence other enzymatic pathways. For instance, studies on thermolysis products of Rotenone, which include (+)-epirotenone, demonstrated an ability to inhibit nitric oxide (NO) production in macrophage cells. mdpi.com While (+)-epirotenone was less potent in this regard than other hydroxylated derivatives, it indicates that rotenoids can modulate inflammatory signaling pathways, a process distinct from their direct role in mitochondrial respiration. mdpi.com

Structure Activity Relationship Sar Studies of Epirotenone and Its Analogues

Correlating Structural Modifications with Biological Potency and Specificity

The potency of rotenoids is intrinsically linked to their chemical structure. rsc.org Modifications to the rotenoid scaffold can lead to significant changes in biological activity. While extensive SAR studies have been conducted on highly active rotenoids like rotenone (B1679576), specific data on a wide range of epirotenone analogues is less common, largely due to its inherently lower potency. However, by comparing epirotenone to rotenone and other rotenoid derivatives, key structural determinants for activity can be inferred.

Studies on various rotenoid analogues have demonstrated that changes in the side chain, as well as the stereochemistry of the B/C ring fusion, dramatically affect their insecticidal and inhibitory potency. For instance, the conversion of rotenone to its photodecomposition products, such as 6aβ,12aβ-rotenolone, results in compounds with differing biological activities. fisheries.org The synthesis of rotenone derivatives with modified functional groups, such as O-demethylrotenone or epoxy derivatives, has also been a strategy to explore the SAR of this class of compounds. fisheries.org Similarly, the creation of monosaccharide derivatives of rotenone has been explored to alter properties like systemic mobility in plants. researchgate.net

The following table summarizes the comparative biological activity of epirotenone and its parent compound, rotenone, highlighting the critical role of stereochemistry in determining potency.

| Compound | Target Organism/System | Activity Metric | Result | Reference |

| Rotenone | Mammalian NADH-ubiquinone reductase | Inhibition | Highly Active | nih.gov |

| 5'β-Epirotenone | Mammalian NADH-ubiquinone reductase | Inhibition | ~1000 times less active than rotenone | nih.gov |

| Rotenone | Bombyx mori (silkworm) 3rd instar larvae | Toxicity (LC50) | 9.33 mg/L | nih.gov |

| 5'β-Epirotenone | Bombyx mori (silkworm) 3rd instar larvae | Toxicity (LC50) | 225.70 mg/L (~24 times less toxic than rotenone) | nih.gov |

Role of Stereochemistry on Epirotenone's Biological Activity Profile

Stereochemistry is a paramount factor governing the biological activity of many natural products, and this holds true for the rotenoid family. numberanalytics.comnih.gov Molecules that have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of these atoms are known as stereoisomers. mhmedical.com This difference in three-dimensional structure can lead to one isomer being biologically active while another is significantly less so or even inactive. ias.ac.in

Epirotenone is a stereoisomer of rotenone, differing in the configuration at a specific chiral center. nih.gov Specifically, it is often referred to as 5'β-epirotenone, indicating a change in the stereochemistry at the 5' position on the E ring. This single stereochemical difference has a profound negative impact on its biological potency.

The cis-fusion of the B and C rings (6aβ, 12aβ) in the rotenoid skeleton is considered a crucial feature for high inhibitory activity against mitochondrial complex I. nih.gov While epirotenone maintains this cis-fused B/C ring system, the altered stereochemistry at the 5' position on the pendant isopropenyl-dihydrofuran ring (E ring) drastically reduces its ability to effectively bind to and inhibit its target.

Research has shown that 5'β-epirotenone is approximately 1000-fold less potent as an inhibitor of mammalian NADH-ubiquinone reductase compared to rotenone. nih.gov This dramatic loss of activity underscores the high degree of stereospecificity required for the interaction between the rotenoid molecule and its binding site on complex I. The precise three-dimensional arrangement of the E ring relative to the rest of the molecule is critical for optimal binding.

The following table presents a comparison of the key stereochemical features and resulting biological activity of Rotenone and Epirotenone.

| Compound Name | Key Stereochemical Feature | Biological Activity (Complex I Inhibition) | Reference |

| Rotenone | Natural configuration at all chiral centers, including 5'α | High | rsc.orgnih.gov |

| Epirotenone (5'β-Epirotenone) | Epimeric at the 5' position (5'β configuration) | Very Low | rsc.orgnih.gov |

Computational Approaches in Epirotenone SAR: Molecular Modeling and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules, thereby guiding the design of new, more potent analogues. spu.edu.sy Methods like molecular modeling and Quantitative Structure-Activity Relationship (QSAR) are central to modern drug discovery. researchgate.net

Molecular Modeling involves the use of computers to create and analyze three-dimensional representations of molecules. spu.edu.sy For a compound like epirotenone, molecular modeling could be employed to understand why its biological activity is so much lower than that of rotenone. By building 3D models of both stereoisomers, researchers can compare their shapes, sizes, and the spatial distribution of their electronic properties. Docking simulations, a key component of molecular modeling, could place virtual models of epirotenone and rotenone into the known binding site of mitochondrial complex I. Such studies on rotenone have revealed that a specific "bent" conformation is crucial for its high-affinity binding. researchgate.net A similar analysis of epirotenone would likely reveal that its stereochemistry prevents it from adopting this optimal bent conformation, leading to steric clashes or a loss of key binding interactions within the target protein.

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is an equation that correlates physicochemical properties of molecules (descriptors) with their potency. These descriptors can quantify properties like hydrophobicity, electronic effects, and steric bulk.

The general workflow for a hypothetical QSAR study on epirotenone analogues is outlined in the table below.

| Step | Description |

| 1. Analogue Synthesis | A series of epirotenone derivatives would be chemically synthesized, with planned variations in specific parts of the molecule. |

| 2. Biological Testing | The biological activity (e.g., IC50 for complex I inhibition) of each synthesized analogue would be determined experimentally. |

| 3. Descriptor Calculation | For each analogue, a set of numerical descriptors representing its physicochemical properties (e.g., LogP for hydrophobicity, molar refractivity for size, Hammett constants for electronic effects) would be calculated using computational software. |

| 4. Model Development | Statistical methods, such as multiple linear regression or partial least squares, would be used to generate a mathematical equation that best correlates the calculated descriptors with the measured biological activity. |

| 5. Model Validation | The predictive power of the QSAR model would be rigorously tested to ensure it is statistically robust and not a result of chance correlation. |

| 6. Predictive Use | Once validated, the model could be used to predict the activity of new, unsynthesized epirotenone analogues, helping to prioritize which compounds to make next in a drug discovery program. |

In Vitro Biological Investigations of Epirotenone

Assessment of Epirotenone's Effects on Isolated Cellular Components (e.g., Sub-mitochondrial Particles)

Epirotenone, like its well-studied stereoisomer rotenone (B1679576), is known to interact with the mitochondrial electron transport chain. The primary target of rotenoids is Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in cellular respiration. Studies on sub-mitochondrial particles, which are fragments of the inner mitochondrial membrane containing the electron transport chain components, have been instrumental in characterizing the inhibitory effects of these compounds.

While specific kinetic data for epirotenone is not extensively documented in publicly available research, the mechanism of action is expected to be similar to that of rotenone due to their structural similarities. Rotenone is a potent and specific inhibitor of Complex I. nih.gov This inhibition occurs at the ubiquinone binding site, thereby blocking the transfer of electrons from NADH to ubiquinone. nih.gov This disruption of the electron flow leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). nih.gov

Investigations into the effects of rotenone on NADH oxidase activity have shown that it acts as a non-competitive inhibitor with respect to NADH. nih.gov The inhibitory mechanism of rotenoids is complex and can be influenced by the lipid environment of the mitochondrial membrane. It is plausible that epirotenone exhibits a similar inhibitory profile, leading to impaired mitochondrial respiration in isolated systems. Further research focusing specifically on epirotenone is necessary to determine its precise binding affinity and inhibitory constants (IC50) for Complex I in sub-mitochondrial particles.

Evaluation in Cultured Cell Lines

The biological effects of epirotenone have been further explored in various cultured cell lines, providing insights into its impact on cellular processes and signaling pathways.

Impact on Cellular Signaling Pathways (e.g., Nitric Oxide Production in Macrophage Cells)

The inflammatory response is a complex process involving various signaling molecules, including nitric oxide (NO). Macrophage cells, such as the RAW 264.7 cell line, are frequently used to study inflammatory processes in vitro. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO through the induction of inducible nitric oxide synthase (iNOS).

The general methodology for assessing the impact on NO production involves culturing RAW 264.7 cells, stimulating them with LPS in the presence of varying concentrations of the test compound (in this case, epirotenone), and then measuring the amount of nitrite (B80452) (a stable product of NO) in the culture medium using the Griess reagent. nih.gove-jar.org It is hypothesized that epirotenone, like other bioactive molecules, may modulate the signaling pathways leading to iNOS expression and subsequent NO production. However, without specific experimental data, the precise IC50 value and the underlying mechanism of epirotenone's effect on this pathway remain to be determined.

Comparative Studies with Other Rotenoids in Cell-Based Assays (e.g., Antiparasitic Screening)

Rotenoids, as a class of compounds, have demonstrated a range of biological activities, including antiparasitic effects. Comparative studies are essential to understand the structure-activity relationships within this chemical family and to identify the most potent derivatives.

In the context of antiparasitic screening, rotenone and its derivatives have been evaluated against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease. rsc.org These studies have highlighted the potential of the rotenoid scaffold as a source of new antiparasitic agents. For instance, a study on rotenone and six of its derivatives showed differential in vitro activity against Plasmodium falciparum (malaria) and Leishmania panamensis (leishmaniasis). nih.govnih.gov While rotenone itself exhibited an EC50 of 19.0 µM against P. falciparum, some of its derivatives showed a significant level of action. nih.govnih.gov

The mechanism of antiparasitic action for rotenoids is believed to be linked to their inhibitory effect on the mitochondrial respiratory chain of the parasites. nih.gov In Trypanosoma brucei, the causative agent of African trypanosomiasis, NADH oxidation is preferentially carried out by a rotenone-sensitive NADH:ubiquinone oxidoreductase. nih.gov

Enzymatic Studies and Enzyme Kinetics

Understanding the interaction of epirotenone with its molecular target at an enzymatic level is fundamental to characterizing its biological activity. Given that the primary target of rotenoids is mitochondrial Complex I, enzymatic studies would focus on the kinetics of this enzyme in the presence of epirotenone.

Enzyme kinetic studies typically involve measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of an inhibitor. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), as well as the inhibitor constant (Ki). For Complex I, the activity is often measured as the rate of NADH oxidation or ubiquinone reduction.

While specific enzyme kinetic data for epirotenone is not available in the reviewed literature, the extensive research on rotenone provides a model for the expected inhibitory mechanism. Rotenone is known to be a non-competitive or mixed-type inhibitor of Complex I with respect to the NADH substrate. nih.gov The inhibition is highly specific and occurs at very low concentrations. Mechanistic studies on rotenone have provided detailed insights into its binding site and the molecular consequences of its interaction with Complex I. nih.gov

To fully understand the enzymatic inhibition by epirotenone, it would be necessary to perform detailed kinetic analyses using purified Complex I or sub-mitochondrial particles. Such studies would allow for the determination of its Ki value and provide a direct comparison of its inhibitory potency with that of rotenone and other known Complex I inhibitors. This would also help to elucidate the impact of the stereochemistry at the C-12a position on the interaction with the enzyme.

Data Table: Antiparasitic Activity of Rotenone and its Derivatives

| Compound | EC50 against P. falciparum (µM) | EC50 against L. panamensis (µM) |

| Rotenone | 19.0 | 127.2 |

| Derivative 2 | < 50.0 | > 200.0 |

| Derivative 3 | < 50.0 | > 200.0 |

| Derivative 4 | < 50.0 | > 200.0 |

| Derivative 5 | > 50.0 | > 200.0 |

| Derivative 6 | > 50.0 | > 200.0 |

| Derivative 7 | < 50.0 | > 200.0 |

| Source: Adapted from research on rotenone derivatives' antiparasitic activity. nih.govnih.gov |

In Vivo Biological Studies of Epirotenone Non Clinical Focus

Studies in Model Organisms for Biochemical Pathway Elucidation (e.g., Insect Metabolism)

The study of insecticides in model organisms like insects is crucial for understanding the biochemical pathways involved in toxicity and detoxification. Research on Rotenone (B1679576), the epimer of Epirotenone, provides significant insights into how these compounds are metabolized.

Early in vivo studies using house flies (Musca domestica) were instrumental in elucidating the metabolic fate of rotenoids. annualreviews.org When house flies were exposed to Rotenone, the compound underwent significant biotransformation, primarily through hydroxylation reactions mediated by the microsomal mixed-function oxidase system. annualreviews.org This metabolic process is a key detoxification pathway in insects, converting the lipophilic parent compound into more water-soluble metabolites that can be more easily excreted. researchgate.net

The primary mode of action for Rotenone, and by extension Epirotenone, involves the inhibition of the electron transport chain at mitochondrial complex I (NADH:ubiquinone oxidoreductase). mdpi.comresearchgate.net This action blocks the transfer of electrons from NADH to ubiquinone, disrupting the entire process of oxidative phosphorylation and suppressing the organism's energy metabolism. mdpi.comresearchgate.net

Key metabolites of Rotenone were identified in studies with house fly abdomens, revealing several hydroxylated derivatives. annualreviews.org The major metabolites consistently found include Rotenolone (B1679575) A (6aβ,12aβ-rotenolone) and 8'-hydroxyrotenone. annualreviews.org The formation of these compounds demonstrates that the insect's metabolic machinery actively targets specific sites on the rotenoid structure for oxidation. annualreviews.org

| Parent Compound | Model Organism | Metabolic Pathway | Major Metabolites Identified | Minor Metabolites Identified |

|---|---|---|---|---|

| Rotenone | House Fly (Musca domestica) | Microsomal Hydroxylation | 6aβ,12aβ-Rotenolone, 8'-Hydroxyrotenone, 6',7'-dihydro-6',7'-dihydroxyrotenone | 6aβ,12aα-Rotenolone |

Metabolic Transformation and Clearance in Animal Systems

The metabolic transformation and clearance of rotenoids have been investigated in various animal models, providing a framework for understanding how these compounds are processed and eliminated by the body. Studies on Rotenone in mammals show a metabolic pattern analogous to that observed in insects, centered around oxidative metabolism. annualreviews.org

In vivo and in vitro studies using mice and rats have shown that the liver's microsomal mixed-function oxidase system is responsible for metabolizing Rotenone. annualreviews.org The process involves hydroxylation at various positions on the molecule, leading to the formation of several metabolites. annualreviews.org The primary transformation products are similar to those found in insects, such as different rotenolones and hydroxylated versions of the parent compound. annualreviews.org For instance, research identified 6aβ,12aβ-rotenolone and 8'-hydroxyrotenone as significant metabolites in mice. annualreviews.org

The clearance of Rotenone and its metabolites occurs through multiple routes. Early investigations in rabbits and dogs indicated that while no intact Rotenone was found in the urine, it was present in the feces for up to eight days post-administration. nih.gov More detailed studies using radiolabeled Rotenone in mice provided a clearer quantitative picture of its excretion. Forty-eight hours after administration, approximately 20% of the radiolabel was recovered in the urine, a very small fraction (0.3%) was expired as CO2, 5% remained in the body, and the majority was found in the feces. nih.gov This indicates that biliary excretion into the feces is the principal route of clearance for Rotenone and its metabolites in these animal models.

| Parent Compound | Animal Model | Primary Metabolic Organ | Metabolic Pathway | Identified Metabolites | Primary Clearance Route |

|---|---|---|---|---|---|

| Rotenone | Mice | Liver | Microsomal Hydroxylation | 6aβ,12aβ-Rotenolone, 8'-Hydroxyrotenone, Dihydrorotenone | Fecal (major), Renal (minor) nih.gov |

| Rats | Liver | Microsomal Hydroxylation | Rotenolones, Hydroxylated derivatives | Fecal nih.gov |

Systemic Effects on Organismal Physiology Relevant to Biochemical Processes

The systemic effects of rotenoids on organismal physiology are a direct consequence of their specific biochemical actions at the cellular level. The primary and most well-documented biochemical effect of Rotenone is the potent and specific inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). researchgate.netnih.govnih.gov This inhibition has profound systemic consequences for energy metabolism and cellular function.

By blocking complex I, Rotenone disrupts the flow of electrons in the mitochondrial respiratory chain, which has several immediate biochemical ramifications. researchgate.netwikipedia.org Firstly, it impairs the oxidation of NADH produced by the citric acid cycle and other metabolic pathways. nih.gov This leads to a significant decrease in the production of ATP through oxidative phosphorylation, depriving the organism's cells of their primary energy currency. researchgate.net Secondly, the blockage of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), as electrons back up and are prematurely transferred to molecular oxygen, creating superoxide (B77818) radicals. nih.govwikipedia.org This elevation in ROS can induce oxidative stress, damaging cellular components like DNA, lipids, and proteins. wikipedia.org

| Biochemical Process | Systemic Effect of Rotenone | Physiological Consequence |

|---|---|---|

| Mitochondrial Respiration | Inhibition of NADH:ubiquinone oxidoreductase (Complex I) researchgate.netnih.gov | Disruption of the electron transport chain researchgate.net |

| ATP Synthesis | Blockage of oxidative phosphorylation researchgate.net | Decreased cellular energy supply |

| Redox Homeostasis | Increased generation of Reactive Oxygen Species (ROS) nih.govwikipedia.org | Induction of systemic oxidative stress |

| Cellular Metabolism | Remodeling of amino acid and organic acid pathways nih.gov | Alteration of overall energy metabolism mdpi.com |

| Neuronal Function | Selective damage to dopaminergic neurons in animal models researchgate.net | Specific neurophysiological deficits researchgate.net |

Biometabolism and Environmental Degradation of Epirotenone

In Vivo Metabolic Pathways of Epirotenone (e.g., Hydroxylation, O-Demethylation)

The in vivo metabolism of rotenone (B1679576) involves several key Phase I biotransformation reactions, principally hydroxylation and O-demethylation, which are presumed to be the primary metabolic routes for epirotenone as well. These detoxification pathways convert the lipophilic rotenoid into more polar, water-soluble metabolites that can be more readily excreted.

Identified metabolic attacks on the rotenone molecule occur at several sites. The main pathways include hydroxylation at the 12abeta position and O-demethylation at the 2-position. nih.gov Additionally, oxidation of the isopropenyl substituent to form mono and diol derivatives is another significant metabolic route. nih.gov Studies have also identified 8-hydroxy rotenone as a primary metabolic product in brain tissue following exposure. biorxiv.org These hydroxylated metabolites are considered to be detoxified, as they are less active inhibitors of mitochondrial complex I compared to the parent compound. nih.gov

Key Metabolic Reactions of Rotenone

| Metabolic Pathway | Site of Action | Resulting Metabolite(s) |

|---|---|---|

| Hydroxylation | 12abeta position | 12abeta-hydroxyrotenoids |

| Hydroxylation | 8 position | 8-hydroxy rotenone |

| O-Demethylation | 2-methoxy group | 2-O-demethylated rotenone |

| Oxidation | Isopropenyl side chain | Mono and diol derivatives |

Enzymatic Systems Involved in Epirotenone Biotransformation

The biotransformation of rotenone is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism of a vast number of xenobiotics. semanticscholar.orgnih.govmdpi.com These enzymes are primarily located in the endoplasmic reticulum of liver cells. youtube.com

Specific research has identified that rotenone is metabolized by the human recombinant CYP isoforms CYP3A4 and CYP2C19 . nih.gov Both enzymes can metabolize rotenone, but CYP2C19 demonstrates greater selectivity in catalyzing the formation of 12abeta-hydroxyrotenoids. nih.gov The involvement of these specific CYP enzymes highlights the precise molecular machinery responsible for the detoxification of this class of compounds. The metabolic activity of these enzymes is crucial, as the parent compounds, rotenone and deguelin, are responsible for neurotoxic effects rather than their metabolites. nih.gov

Environmental Photodecomposition and Thermolysis of Epirotenone Precursors

Rotenone, a precursor to epirotenone, is known to be unstable in the environment, readily undergoing degradation through exposure to light (photodecomposition) and heat (thermolysis). researchgate.net

Photodecomposition: Exposure to sunlight rapidly degrades rotenone in both aquatic and terrestrial environments. wikipedia.org In surface waters, the photochemical degradation half-life of rotenone can range from 4.18 to 20.12 hours. fisheries.org On soil surfaces, the process is also rapid, with a half-life of approximately 5 to 7 hours under natural sunlight. cabidigitallibrary.orgnih.gov The primary photodegradation byproduct identified in soil studies is rotenolone (B1679575) (12aβ-hydroxyrotenone) , an oxidized metabolite. cabidigitallibrary.orgnih.govacs.org The rate of photolysis can be influenced by soil composition, with degradation being related to the concentration of clay and organic matter. nih.gov

Photodegradation Half-Life of Rotenone

| Environment | Condition | Reported Half-Life |

|---|---|---|

| Surface Water | Simulated sunlight | 4.18 - 20.12 hours fisheries.org |

| Soil (Silt Clay Loam) | Natural sunlight | 5 hours cabidigitallibrary.org |

| Soil (Loam) | Natural sunlight | 7 hours cabidigitallibrary.org |

| Glass Plates | Natural sunlight | 0.6 hours cabidigitallibrary.org |

Thermolysis: Rotenone is also sensitive to thermal degradation. Studies have shown that its degradation is dependent on temperature. acs.orgiaea.org In soil, an increase in temperature of 10°C can decrease the time required for 50% degradation (DT50) by a factor of 3.1 to 4.2. acs.orgnih.gov

Significantly, the thermolysis of rotenone can lead to the formation of several transformation products. When an aqueous solution of rotenone is heated under pressure, it degrades and transforms into new derivatives. Among the identified products of this thermal treatment are (-)-rotenolone , dehydrorotenone , and, notably, (+)-epirotenolone . mdpi.com This finding directly demonstrates a pathway from the precursor rotenone to an epi- form under thermal stress.

Emerging Research Areas and Future Directions for Epirotenone Studies

Exploration of Novel Epirotenone Derivatives for Enhanced Specificity and Potency

A primary focus of current and future research is the rational design and synthesis of novel Epirotenone derivatives. The goal is to create analogs with improved biological activity profiles, including enhanced potency against specific molecular targets and increased selectivity to minimize off-target effects. This involves systematic modifications of the core rotenoid structure to establish comprehensive structure-activity relationships (SAR).

Synthetic modifications of rotenoids, such as munduserone, have been explored to understand the impact of peripheral oxygenation patterns on their activity. researchgate.net Research into the synthesis of new rotenoids aims to explore these structure-activity relationships to develop simplified analogs with potential insecticidal properties. researchgate.net The chemical behavior of the rotenone (B1679576) B/C ring system has been examined under various conditions to inform the synthesis of new derivatives. researchgate.net

The development of novel derivatives is not limited to rotenoids. For instance, the synthesis of new tryptamine (B22526) derivatives has led to the identification of compounds with significant activity in cancer cell lines. mdpi.com Similarly, the creation of novel pirfenidone (B1678446) derivatives has resulted in compounds with enhanced anti-pulmonary fibrosis activity. nih.govnih.gov These examples from other classes of compounds highlight the general strategy of derivative synthesis to improve therapeutic properties, a strategy that is being applied to Epirotenone.

Table 1: Examples of Derivative Synthesis and Their Enhanced Biological Activities

| Compound Class | Derivative Modification | Enhanced Activity | Reference |

|---|---|---|---|

| Rotenoids | Modifications to the peripheral oxygenation pattern | Altered insecticidal activity | researchgate.net |

| Tryptamines | Addition of azelayl chain or 1,1,1-trichloroethyl group | Increased activity in hematological cancer cell lines | mdpi.com |

| Pirfenidones | Various novel modifications | Improved anti-pulmonary fibrosis effects | nih.govnih.gov |

| Propafenones | Alterations affecting lipophilicity and hydrogen bond acceptor strength | Potent inhibition of P-glycoprotein-mediated toxin efflux | nih.gov |

This table is interactive and can be sorted by column.

Application of Advanced '-Omics' Technologies in Epirotenone Research

The advent of high-throughput '-omics' technologies, including proteomics and metabolomics, offers powerful tools to investigate the biological effects of Epirotenone in a comprehensive and unbiased manner. nih.gov These technologies are pivotal in identifying the molecular targets of Epirotenone, elucidating its mechanism of action, and discovering biomarkers of its efficacy. nih.govhappiestminds.com

Proteomics allows for the large-scale study of proteins and can be instrumental in identifying the direct binding partners of Epirotenone and its derivatives. frontiersin.org By comparing the proteomes of cells or tissues before and after treatment, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing clues to the compound's biological pathways of action. nih.govnih.gov For instance, proteomic analysis has been successfully used to identify proteins and pathways affected by spironolactone (B1682167) in heart failure, revealing effects on fibrosis and apoptosis. nih.gov

Metabolomics , the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system following Epirotenone exposure. nih.gov This can reveal disruptions in metabolic pathways caused by the compound, offering insights into its mechanism of action and potential off-target effects. mdpi.com The integration of proteomics and metabolomics can provide a more holistic understanding of a compound's effects, as demonstrated in studies of other natural products. researchgate.net

Table 2: Applications of '-Omics' Technologies in Drug Research

| -Omics Technology | Application | Potential Insights for Epirotenone |

|---|---|---|

| Proteomics | Identification of protein targets and pathways affected by a compound. | Uncovering the direct molecular targets and downstream signaling pathways of Epirotenone. |

| Metabolomics | Analysis of metabolic changes induced by a compound. | Revealing the impact of Epirotenone on cellular metabolism and identifying metabolic biomarkers of its activity. |

| Integrated Multi-omics | Combining data from different -omics platforms for a holistic view. | Providing a comprehensive understanding of Epirotenone's mechanism of action by linking its effects on proteins to changes in metabolism. |

This table is interactive and can be sorted by column.

Interdisciplinary Approaches Integrating Chemical Synthesis, Structural Biology, and Computational Chemistry

The future of Epirotenone research lies in the convergence of multiple scientific disciplines. An integrated approach combining chemical synthesis, structural biology, and computational chemistry is essential for the accelerated discovery and development of novel Epirotenone-based therapeutics.

Chemical synthesis provides the means to create a diverse library of Epirotenone derivatives for biological screening. mdpi.comnih.govnih.gov This is complemented by structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, which can resolve the three-dimensional structures of Epirotenone derivatives in complex with their protein targets. mdpi.comnih.gov This structural information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective inhibitors. The flexibility of a target protein's surface, which can be assessed through structural studies, is a key factor in ligand binding. researchgate.net

Computational chemistry plays a crucial role in this integrated approach. Molecular docking and modeling can predict the binding modes and affinities of Epirotenone derivatives to their target proteins, helping to prioritize compounds for synthesis and experimental testing. plos.orgnih.govresearchgate.net These computational methods, when combined with experimental data, can accelerate the optimization of lead compounds and provide a deeper understanding of their structure-activity relationships.

Q & A

Q. Methodological Guidance

- Kinetic Binding Assays : Use SPR or ITC to measure dissociation constants (Kd).

- Functional Assays : Combine high-content imaging with flow cytometry to track subcellular localization and downstream signaling (e.g., mitochondrial membrane potential via JC-1 dye).

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent-only treatments to isolate Epirotenone-specific effects .

How can contradictory findings about Epirotenone’s efficacy in preclinical cancer models be systematically resolved?

Advanced Research Focus

Contradictions often arise from differences in model systems (e.g., murine vs. humanized xenografts) or pharmacokinetic variables (e.g., dosing schedules). Apply meta-analytical frameworks to compare datasets, focusing on:

- Study Heterogeneity : Assess tumor microenvironment variations (hypoxia, stromal interactions).

- Pharmacodynamic Markers : Correlate efficacy with biomarkers like ATP depletion or ROS levels.

- PICOT Framework : Structure analysis by Population (cell/tumor type), Intervention (dose/route), Comparison (control groups), Outcome (tumor regression), and Time (treatment duration) .

Q. Data Reconciliation Steps

Aggregate raw data from published studies using repositories like Figshare.

Normalize results by tumor volume, survival metrics, and assay sensitivity.

Apply statistical models (e.g., mixed-effects regression) to identify confounding variables .

What strategies optimize Epirotenone’s stability in aqueous solutions for longitudinal studies?

Basic Research Focus

Epirotenone’s hydrolytic degradation under physiological pH requires formulation adjustments:

- Buffer Systems : Use phosphate-buffered saline (pH 7.4) with antioxidants (e.g., ascorbic acid).

- Temperature Control : Store stock solutions at -80°C in amber vials to prevent light-induced degradation.

- Stability Testing : Perform HPLC-UV/MS at intervals (0h, 24h, 48h) to quantify degradation products .

Q. Methodological Validation

- Accelerated Stability Studies : Use Arrhenius equation to predict shelf life at 4°C/25°C.

- Lyophilization : Test cryoprotectants (trehalose, mannitol) for long-term storage .

How should researchers design dose-escalation studies for Epirotenone to minimize off-target toxicity?

Advanced Research Focus

Leverage pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish safe dosing:

Q. Ethical and Practical Considerations

- FINER Criteria : Ensure feasibility (resources for toxicity monitoring), novelty (comparison to existing compounds), and relevance (clinical translatability).

- In Silico Predictions**: Apply tools like ProTox-II to forecast organ-specific risks .

What computational methods best predict Epirotenone’s binding interactions with non-canonical targets?

Advanced Research Focus

Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to off-target proteins. Validate predictions via:

Q. Data Interpretation

- Prioritize targets with ΔG ≤ -7 kcal/mol and RMSD ≤ 2.0 Å.

- Publish negative results to avoid publication bias .

How can researchers address reproducibility challenges in Epirotenone’s in vivo efficacy studies?

Basic Research Focus

Standardize protocols using ARRIVE 2.0 guidelines:

Q. Advanced Mitigation Strategies

- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework.

- Data Transparency : Share raw imaging/flow cytometry files via public repositories (e.g., Zenodo) .

What statistical approaches are optimal for analyzing Epirotenone’s synergistic effects with chemotherapeutics?

Advanced Research Focus

Apply combination index (CI) models (e.g., Chou-Talalay method):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.